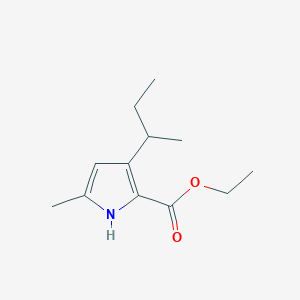
Methyl 5-methoxy-2-oxoindoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methoxy-2-oxoindoline-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of Methyl 5-methoxy-2-oxoindoline-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 5-methoxy-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-methoxy-2-oxoindoline-3-carboxylate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-methoxy-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular function and activity .
Comparación Con Compuestos Similares
Methyl 5-methoxy-2-oxoindoline-3-carboxylate can be compared with other indole derivatives, such as:
- 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 5-methoxyindole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 5-methoxy-2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)9(10(13)12-8)11(14)16-2/h3-5,9H,1-2H3,(H,12,13) |
Clave InChI |
YELZIDNFZFWZOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C2C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)



![2,3-Dichloro-7-methylbenzo[b]thiophene](/img/structure/B8374293.png)


![Methyl 7-hydroxythieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8374310.png)
![8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline](/img/structure/B8374315.png)
![1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B8374321.png)
